N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by a complex heterocyclic architecture. Its structure features:
- A 4-methoxy-7-methylbenzo[d]thiazol-2-yl substituent, contributing aromaticity and planar geometry for π-π stacking interactions.
- A 2-(dimethylamino)ethyl side chain, which introduces basicity and solubility via protonation, further stabilized as a hydrochloride salt.
This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, leveraging the benzothiazole motif’s prevalence in bioactive molecules .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2.ClH/c1-14-9-10-17(28-4)18-19(14)29-21(22-18)24(12-11-23(2)3)20(25)15-7-6-8-16(13-15)30(5,26)27;/h6-10,13H,11-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSVKHUPOTXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Here are some of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN4O4S |
| Molecular Weight | 450.9 g/mol |
| CAS Number | 1216421-20-3 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves inducing apoptosis and arresting the cell cycle at specific phases .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a dual role in both cancer therapy and inflammation management .
- Signaling Pathway Modulation : Western blot analyses have indicated that this compound inhibits key signaling pathways, including the AKT and ERK pathways, which are crucial for cell survival and proliferation in cancer cells .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential applications:
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives, including our compound, revealed significant anticancer properties. The compound was tested at concentrations of 1, 2, and 4 μM:
- Results :
- Induced apoptosis in A431 and A549 cell lines.
- Arrested the cell cycle effectively.
- Reduced migration capabilities of cancer cells through scratch wound healing assays.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the impact of the compound on inflammatory responses in RAW264.7 macrophages:
- Results :
- Decreased levels of IL-6 and TNF-α were observed.
- Suggests potential for use in conditions characterized by chronic inflammation or tumor microenvironments.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparison with other benzothiazole derivatives is essential.
Scientific Research Applications
Cancer Therapy
One of the most promising applications of this compound is as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors are crucial in cancer treatment as they can induce apoptosis in cancer cells by altering gene expression through increased histone acetylation. Preliminary studies have suggested that this compound exhibits significant biological activity against various cancer cell lines, particularly due to its structural similarity to known anticancer agents.
Anti-inflammatory Effects
Research indicates that compounds with similar structures possess anti-inflammatory properties. The sulfonamide group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Neuropharmacological Potential
Given its structural characteristics, this compound may interact with neurotransmitter systems, potentially acting as a modulator of neuroactive pathways. Its dimethylamino group suggests possible interactions with serotonin or dopamine receptors, which could be beneficial in treating neurological disorders .
Synthesis and Characterization
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the thiazole ring : Utilizing thiazole precursors and appropriate reagents.
- Coupling reactions : Combining the thiazole derivative with the dimethylamino ethylamine component.
- Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield .
Case Studies
Recent studies have highlighted the efficacy of thiazole derivatives similar to this compound in various biological assays:
- Anticancer Activity : A study evaluated several thiazole derivatives against HeLa and MCF-7 cell lines, revealing IC50 values indicating significant cytotoxicity, which suggests potential for further development in cancer therapeutics .
- Anti-inflammatory Activity : Another investigation demonstrated that related compounds reduced pro-inflammatory cytokine levels in vitro, supporting their application in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals (Pesticide Benzamides)
highlights benzamide derivatives with pesticidal activity, sharing core structural motifs but differing in substituents:
Key Differences :
- Heterocyclic Moieties : The target’s benzo[d]thiazole contrasts with diflufenican’s pyridine, altering electron distribution and binding specificity.
- Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic agrochemical analogues.
- Electron-Withdrawing Groups : The methylsulfonyl group in the target may improve metabolic stability over etobenzanid’s ethoxymethoxy group .
Physicochemical and Spectroscopic Properties
IR Spectroscopy :
- Solubility and Basicity: The dimethylaminoethyl-HCl moiety provides pH-dependent solubility, contrasting with neutral agrochemicals like diflufenican .
Preparation Methods
Primary Synthetic Pathway
The synthesis involves a multi-step sequence starting with functionalized benzothiazole and benzamide precursors. Key steps include:
Formation of the Benzothiazole Intermediate :
Benzamide Coupling :
Hydrochloride Salt Formation :
Reaction Scheme :
$$
\text{Benzothiazole Intermediate} + \text{3-(Methylsulfonyl)benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Free Base} \xrightarrow{\text{HCl, EtOH}} \text{Hydrochloride Salt}
$$
Alternative Method: Sc(OTf)₃-Catalyzed Coupling
A supplementary approach employs scandium triflate [Sc(OTf)₃] as a Lewis acid catalyst (Figure 1):
- Step 1 : The benzothiazole intermediate (0.34 mmol) and 3-(methylsulfonyl)benzoyl anhydride (0.34 mmol) are combined in anhydrous acetonitrile.
- Step 2 : Sc(OTf)₃ (85 µL of a 100 mg/mL stock) is added, initiating coupling at room temperature.
- Step 3 : After 3 hours, the mixture is concentrated and purified via silica gel chromatography (20–25% ethyl acetate/DCM).
Key Data :
Reaction Optimization
Solvent and Temperature Effects
Catalytic Systems
- Sc(OTf)₃ vs. Traditional Bases : Scandium triflate offers milder conditions but lower yields compared to triethylamine. This trade-off suggests its utility in acid-sensitive substrates.
Purification and Isolation
- Chromatography : Silica gel column chromatography (Biotage Isolera system) with ethyl acetate/DCM gradients (20–75%) effectively isolates the target compound.
- Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (9:1), yielding needle-like crystals suitable for X-ray diffraction.
Structural Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d₆) :
HRMS (ESI-TOF) :
Table 2: Key Spectral Assignments
| Signal (δ, ppm) | Assignment |
|---|---|
| 11.98 | Benzamide NH |
| 7.76–7.70 | Aromatic protons |
| 3.47 | Methoxy group |
| 2.82 | Dimethylaminoethyl N(CH₃)₂ |
Challenges and Limitations
- Low Yield in Sc(OTf)₃ Method : The 19% yield underscores the need for alternative catalysts (e.g., HATU) to improve efficiency.
- Sensitivity to Moisture : Anhydrous conditions are critical during benzamide coupling to prevent hydrolysis.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of benzothiazole derivatives typically involves coupling reactions between substituted benzothiazol-2-amine intermediates and activated carbonyl groups (e.g., benzoyl chlorides). Key steps include:
- Amide bond formation : Reacting the benzothiazole amine with a benzoyl chloride derivative under reflux in solvents like ethanol or acetonitrile, often with a base (e.g., potassium carbonate) to deprotonate the amine .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while protic solvents (e.g., ethanol) may improve crystallization .
- Purification : Chromatography or recrystallization from ethanol/water mixtures is critical for removing unreacted starting materials and byproducts . Optimization involves adjusting reaction time (4–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, methoxy groups at δ ~3.8 ppm) and verify regioselectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns (e.g., loss of HCl or methylsulfonyl groups) .
- Elemental analysis : To validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Q. What solubility and stability profiles should researchers anticipate?
- Solubility : Hydrochloride salts are typically soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). The methylsulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs .
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond or degradation of the benzothiazole ring. Stability in DMSO (up to 6 months at –20°C) is common for related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents can alter compound conformation or binding .
- Cellular uptake : The dimethylaminoethyl group may enhance membrane permeability in some cell lines but cause precipitation in others due to pH-dependent solubility . Methodological recommendations :
- Standardize assay protocols (e.g., use identical ATP concentrations in kinase assays).
- Perform cellular viability assays alongside target inhibition studies to rule off-target effects .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?
- Degradation studies : Use HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 7–9, UV light exposure). The methylsulfonyl group may resist hydrolysis, but the benzothiazole ring could oxidize to sulfonic acid derivatives .
- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae. Prioritize endpoints like EC for growth inhibition, as benzothiazoles are known to disrupt electron transport chains .
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., N-oxide derivatives from dimethylamino group oxidation) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) can model transition states for side reactions, such as nucleophilic substitution at the benzothiazole C2 position .
- Isotope labeling : O-labeling in the methoxy group can trace unexpected cleavage pathways during hydrolysis .
Q. What strategies improve yield in multi-step syntheses?
- Intermediate purification : Isolate and characterize intermediates (e.g., benzothiazol-2-amine) via column chromatography to prevent carryover impurities .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for amide coupling steps, minimizing degradation .
- Catalytic optimization : Use HOBt/DCC coupling agents for sterically hindered amines to improve yields from 50% to >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
